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molecular formula C9H9N3 B8412980 2-(Pyridin-2-ylmethyl)imidazole CAS No. 203664-10-2

2-(Pyridin-2-ylmethyl)imidazole

Cat. No. B8412980
M. Wt: 159.19 g/mol
InChI Key: SQEUYNQLUMQWKJ-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To a solution of 0.21 g of N,N-dimethyl[2-(pyridin-2-ylmethyl)imidazol-1-yl]sulfonamide in ethanol (2 ml) was added a 2% aqueous solution (20 ml) of potassium hydroxide and the resulting mixture was heated under reflux for 11 hours. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 0.053 g of the title compound as a colorless oily substance.
Name
N,N-dimethyl[2-(pyridin-2-ylmethyl)imidazol-1-yl]sulfonamide
Quantity
0.21 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)S([N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)(=O)=O.[OH-].[K+]>C(O)C>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][C:7]1[NH:8][CH:9]=[CH:10][N:6]=1 |f:1.2|

Inputs

Step One
Name
N,N-dimethyl[2-(pyridin-2-ylmethyl)imidazol-1-yl]sulfonamide
Quantity
0.21 g
Type
reactant
Smiles
CN(S(=O)(=O)N1C(=NC=C1)CC1=NC=CC=C1)C
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hours
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CC=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.053 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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